molecular formula C15H32N2O B8347571 L-alanine laurylamide

L-alanine laurylamide

Cat. No.: B8347571
M. Wt: 256.43 g/mol
InChI Key: MWFUYVXELCLPFD-AWEZNQCLSA-N
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Description

L-Alanine laurylamide (N-lauroyl-L-alanine) is an N-acylated derivative of the amino acid L-alanine, where a lauroyl group (C₁₂H₂₃O) is attached to the α-amino group. Its molecular formula is C₁₅H₂₉NO₃, with a molecular weight of 271.4 g/mol . This amphiphilic compound combines the hydrophilic amino acid backbone with a lipophilic lauroyl chain, making it suitable for applications in surfactants, cosmetics, and biomaterial formulations.

Properties

Molecular Formula

C15H32N2O

Molecular Weight

256.43 g/mol

IUPAC Name

(2S)-2-amino-N-dodecylpropanamide

InChI

InChI=1S/C15H32N2O/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(18)14(2)16/h14H,3-13,16H2,1-2H3,(H,17,18)/t14-/m0/s1

InChI Key

MWFUYVXELCLPFD-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@H](C)N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: L-alanine laurylamide can be synthesized through the reaction of L-alanine with dodecylamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve the use of enzymatic methods to ensure high enantiomeric purity. Enzymes such as amidases can be used to selectively hydrolyze the amide bond, producing the desired compound with high specificity .

Chemical Reactions Analysis

Types of Reactions: L-alanine laurylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Transamination: The major products are the corresponding keto acid and a new amino acid.

    Hydrolysis: The major products are dodecylamine and L-alanine.

Comparison with Similar Compounds

Comparison with Structurally Similar Alanine Derivatives

The following table compares L-alanine laurylamide with two other N-modified alanine derivatives: N-methyl-L-alanine and N-phthalyl-L-alanine . Key differences in structure, properties, and applications are highlighted.

Property This compound N-Methyl-L-Alanine N-Phthalyl-L-Alanine
Molecular Formula C₁₅H₂₉NO₃ C₄H₉NO₂ C₁₁H₉NO₄
Molecular Weight 271.4 g/mol 119.12 g/mol 235.19 g/mol
Substituent Group Lauroyl (C₁₂ acyl chain) Methyl (-CH₃) Phthalyl (aromatic ester)
Solubility Lipophilic (soluble in organic solvents) Hydrophilic (soluble in water) Moderate (solvent-dependent)
Primary Applications Surfactants, emulsifiers, cosmetics Biochemical research, peptide synthesis Protecting group in organic synthesis
Safety Profile No significant hazards reported Listed in HMDB as a metabolite Requires standard phthalate handling

Key Structural and Functional Insights:

  • Lipophilicity vs. Hydrophilicity : The lauroyl chain in this compound enhances its surfactant properties, whereas N-methyl-L-alanine retains water solubility akin to native L-alanine .
  • Biological vs. Industrial Utility : N-methyl-L-alanine serves as a metabolic intermediate or peptide analog, while this compound is tailored for industrial formulations requiring lipid solubility .
  • Synthetic Flexibility : N-phthalyl-L-alanine’s aromatic ester group makes it a transient protecting group in peptide synthesis, contrasting with the permanent functionalization seen in laurylamide derivatives .

Research Findings on Functional Performance

(a) Role in Spore Germination and Biocidal Activity

However, the parent compound’s mechanism—converting dormant spores into vegetative cells—suggests that acylated derivatives could modulate spore permeability or germinant receptor interactions .

(c) Comparative Stability and Reactivity

Studies on Ru-catalyzed hydrogenation of L-alanine derivatives reveal that structural modifications (e.g., N-acylation) significantly alter reaction kinetics. For example, this compound’s bulky lauroyl group may hinder catalytic active sites, reducing hydrogenation efficiency compared to smaller derivatives like N-methyl-L-alanine .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing L-alanine laurylamide with high purity in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling laurylamine with L-alanine via carbodiimide-mediated amide bond formation. Critical parameters include molar ratios (1:1.2 for L-alanine:laurylamine), solvent choice (e.g., DMF for solubility), and reaction time (24–48 hrs at 25°C). Purity can be validated using HPLC with UV detection at 210 nm and confirmed via NMR (¹H, ¹³C) for structural integrity .

Q. How can researchers characterize this compound’s solubility and stability under physiological conditions?

  • Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS pH 7.4) and stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Quantify degradation products using LC-MS/MS in MRM mode (e.g., m/z transitions specific to laurylamide fragments) .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-L-alanine laurylamide) ensures precision (CV ≤10%). Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction to minimize matrix effects .

Advanced Research Questions

Q. How do contradictory data on this compound’s membrane permeability arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from assay variability (e.g., Ussing chamber vs. Caco-2 models). Standardize protocols by controlling variables like pH (6.5–7.5), temperature (37°C), and osmolarity. Validate using dual fluorescent probes (e.g., FITC-dextran for paracellular leakage) alongside test compounds .

Q. What mechanistic insights explain this compound’s interaction with lipid bilayers in molecular dynamics studies?

  • Methodological Answer : Employ all-atom molecular dynamics simulations (e.g., GROMACS) with force fields like CHARMM36. Analyze hydrogen bonding, hydrophobic insertion, and free energy profiles (MM-PBSA). Experimental validation via neutron reflectometry can corroborate simulated bilayer penetration depths .

Q. How can researchers design experiments to differentiate this compound’s direct biochemical effects from solvent or formulation artifacts?

  • Methodological Answer : Include vehicle controls (e.g., empty micelles or solvent-only groups) in assays. Use orthogonal methods: compare results from SPR (binding affinity) with cell-based assays (e.g., calcium flux). Statistical rigor (ANOVA with post-hoc tests) is critical to isolate compound-specific effects .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for interpreting dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit (R² ≥0.95). Replicate experiments across independent batches to confirm reproducibility .

Q. How should researchers address batch-to-batch variability in this compound synthesis for in vivo studies?

  • Methodological Answer : Implement QC checkpoints: NMR purity (>98%), HPLC retention time consistency (±0.1 min), and endotoxin testing (<0.05 EU/mg). Use a single batch for longitudinal studies or statistically adjust for batch effects in multi-batch analyses .

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